Synthesis and characterization of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate
Synthesis and characterization of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document offers a detailed synthetic protocol based on the Knorr pyrazole synthesis, an in-depth analysis of the reaction mechanism, and a thorough guide to the structural characterization of the title compound using modern spectroscopic techniques. This guide is intended for researchers and professionals in organic synthesis, drug development, and materials science.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents and agrochemicals.[1][3] Its structural versatility allows for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities.[2][3] Commercially successful drugs such as Celecoxib (an anti-inflammatory agent) and Rimonabant feature the pyrazole core, underscoring its importance in pharmaceutical design.[4]
Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate belongs to this vital class of compounds. The strategic placement of the p-tolyl group at the 3-position and the methyl carboxylate group at the 5-position provides a key intermediate for further synthetic modifications, enabling the exploration of new chemical space for potential fungicides, herbicides, and novel pharmaceuticals.[5][6][7] This guide details a robust and reliable method for its preparation and unequivocal structural verification.
Synthesis: A Mechanistic and Practical Approach
The synthesis of the pyrazole ring is most classically and efficiently achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[8][9][10] This method is highly effective due to the thermodynamic stability of the resulting aromatic pyrazole product.[11] For the target molecule, the synthesis involves the acid-catalyzed cyclocondensation of a β-ketoester with hydrazine hydrate.
Reaction Mechanism
The reaction proceeds through a well-established pathway. The causality behind this transformation lies in the differential electrophilicity of the two carbonyl carbons in the β-ketoester and the nucleophilicity of the hydrazine nitrogens.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on the more electrophilic ketone carbonyl of the β-ketoester. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more susceptible to attack.[11][12] This step is followed by dehydration to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the less reactive ester carbonyl carbon.
-
Dehydration/Aromatization: The resulting cyclic intermediate eliminates a molecule of water and methanol to form the thermodynamically stable, aromatic pyrazole ring.
The regiochemical outcome, yielding the 3-(p-tolyl)-5-carboxylate isomer, is dictated by the initial condensation at the more reactive ketone position.[13]
Detailed Experimental Protocol
This protocol is a self-validating system; adherence to the stoichiometry and conditions is critical for achieving a high yield and purity.
Materials & Reagents:
-
Methyl 4-(p-tolyl)-2,4-dioxobutanoate (1.0 eq)
-
Hydrazine hydrate (~64-65% hydrazine) (2.0 eq)
-
Ethanol or 1-Propanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Thin-Layer Chromatography (TLC) apparatus
Workflow Diagram:
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-(p-tolyl)-2,4-dioxobutanoate (e.g., 5 mmol, 1.0 eq) and ethanol (25 mL).
-
To the stirring solution, add hydrazine hydrate (e.g., 10 mmol, 2.0 eq) dropwise, followed by the addition of 3-5 drops of glacial acetic acid.[11] The use of excess hydrazine ensures the complete consumption of the limiting β-ketoester.
-
Heat the reaction mixture to reflux (approximately 80-100°C depending on the alcohol used) and maintain this temperature with vigorous stirring.
-
Monitor the reaction's progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes) until the starting β-ketoester spot is no longer visible (typically 1-3 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add cold deionized water (20-30 mL) to the flask while stirring. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration, washing the filter cake with additional cold water to remove any residual hydrazine or acetic acid.
-
Dry the collected solid under vacuum to obtain the crude Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.
Structural Characterization
Unequivocal confirmation of the synthesized compound's structure and purity is achieved through a combination of spectroscopic methods.
Spectroscopic Data
The following tables summarize the expected data from key analytical techniques. The empirical formula is C₁₂H₁₂N₂O₂, corresponding to a molecular weight of 216.24 g/mol .[14]
Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)
| Technique | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~10.0 - 12.0 | br s | 1H, Pyrazole N-H |
| ~7.70 | d, J ≈ 8.2 Hz | 2H, Aromatic CH (ortho to tolyl-pyrazole bond) | |
| ~7.25 | d, J ≈ 8.2 Hz | 2H, Aromatic CH (meta to tolyl-pyrazole bond) | |
| ~6.80 | s | 1H, Pyrazole C4-H | |
| ~3.95 | s | 3H, Ester OCH₃ | |
| ~2.40 | s | 3H, Tolyl CH₃ | |
| ¹³C NMR | ~161.0 | s | Ester C =O |
| ~148.0 | s | Pyrazole C 3 | |
| ~140.0 | s | Pyrazole C 5 | |
| ~139.0 | s | Tolyl C -CH₃ | |
| ~129.5 | s | Aromatic C H | |
| ~128.0 | s | Tolyl C -pyrazole | |
| ~126.0 | s | Aromatic C H | |
| ~105.0 | s | Pyrazole C 4 | |
| ~52.5 | s | Ester OC H₃ | |
| ~21.5 | s | Tolyl C H₃ |
Note: NMR shifts are predictive and can vary based on solvent and concentration. Data is estimated based on similar structures.[15][16][17]
Table 2: Predicted IR and MS Data
| Technique | Value | Assignment |
|---|---|---|
| IR (cm⁻¹) | 3150 - 3300 (broad) | N-H stretching |
| 3050 - 3100 | Aromatic/Heteroaromatic C-H stretching | |
| 2850 - 2960 | Aliphatic C-H stretching | |
| ~1730 | C=O stretching (ester) | |
| ~1590, ~1520 | C=N and C=C stretching (ring vibrations) | |
| MS (EI) | m/z 216 | Molecular Ion [M]⁺ |
| m/z 185 | [M - OCH₃]⁺ | |
| m/z 157 | [M - COOCH₃]⁺ |
Note: IR frequencies and MS fragmentation patterns are characteristic for the assigned functional groups.[18][19][20]
Data Interpretation
-
¹H NMR: The spectrum is expected to be clean, showing distinct signals for each type of proton. The downfield broad singlet confirms the presence of the pyrazole N-H proton. The two doublets in the aromatic region are characteristic of a para-substituted benzene ring. The singlets for the pyrazole C4-H, the ester methyl, and the tolyl methyl protons are all diagnostic.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The downfield signal around 161 ppm is indicative of the ester carbonyl carbon.
-
IR Spectroscopy: The presence of a broad peak above 3100 cm⁻¹ for the N-H stretch and a strong, sharp peak around 1730 cm⁻¹ for the C=O stretch are critical for confirming the major functional groups.
-
Mass Spectrometry: The observation of the molecular ion peak at m/z 216 confirms the molecular weight of the compound. Key fragmentation patterns, such as the loss of the methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups, further validate the proposed structure.
Conclusion and Future Outlook
This guide outlines a reliable and efficient synthesis of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate via the Knorr pyrazole synthesis. The provided experimental protocol and detailed characterization data serve as a robust resource for scientists. The successful synthesis of this compound opens avenues for further derivatization, such as hydrolysis of the ester to the corresponding carboxylic acid or amidation, to generate libraries of novel compounds for screening in drug discovery and agrochemical development programs.[2][4] The principles and techniques described herein are foundational for the exploration of pyrazole chemistry and its vast potential.
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